molecular formula C18H13FN2O2 B1344078 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde CAS No. 283173-84-2

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde

Cat. No.: B1344078
CAS No.: 283173-84-2
M. Wt: 308.3 g/mol
InChI Key: OTDOQRYPYDPPNO-UHFFFAOYSA-N
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Description

Historical Context of Azepinoindole Research

The study of azepinoindole compounds has evolved significantly since the initial recognition of their importance in natural product chemistry during the late twentieth century. Azepinoindole natural products can be broadly classified as being of monoterpenoid or non-monoterpenoid origin, with both categories contributing substantially to our understanding of complex heterocyclic systems. The non-monoterpenoid azepinoindoles, while receiving less attention than their monoterpenoid counterparts, have nonetheless inspired elegant total synthesis studies and provided valuable insights into biosynthetic pathways. The development of synthetic methodologies for azepinoindole construction has been driven by the recognition that these frameworks appear in numerous bioactive natural products, including subincanadine F, ibogaine, and catharanthine.

The historical trajectory of azepinoindole research demonstrates a clear evolution from isolation and structure determination to sophisticated synthetic methodology development. Early research focused primarily on the identification and characterization of naturally occurring azepinoindole alkaloids, particularly those derived from plant sources. This foundational work established the structural diversity within the azepinoindole family and highlighted the unique challenges associated with constructing these complex polycyclic systems. The transition from natural product isolation to synthetic chemistry marked a significant milestone in the field, as researchers began developing novel methodologies for accessing these frameworks through laboratory synthesis.

Contemporary research has expanded to encompass computational approaches, mechanistic studies, and the development of catalytic methodologies for azepinoindole synthesis. The integration of modern analytical techniques with traditional synthetic chemistry has enabled researchers to explore previously inaccessible structural variants and to understand the fundamental principles governing the reactivity of these complex molecules. This historical progression has culminated in the development of sophisticated synthetic strategies capable of producing highly functionalized azepinoindole derivatives with precise control over stereochemistry and substitution patterns.

Significance in Heterocyclic Chemistry

Azepinoindole compounds occupy a position of particular significance within the broader landscape of heterocyclic chemistry due to their unique structural features and chemical reactivity patterns. The presence of both seven-membered azepine rings and indole moieties creates systems with distinctive electronic properties and conformational flexibility that distinguish them from other heterocyclic families. These compounds serve as important models for understanding the behavior of medium-sized heterocycles fused to aromatic systems, providing insights that extend beyond the specific azepinoindole framework to inform broader principles of heterocyclic chemistry.

The chemical significance of azepinoindole systems extends to their role as synthetic intermediates and as targets for methodology development. Recent advances in synthetic chemistry have demonstrated the utility of azepinoindole frameworks as platforms for exploring novel cyclization reactions, rearrangement processes, and catalytic transformations. The development of rhodium-catalyzed formal aza-[4 + 3] cycloaddition reactions represents one example of how azepinoindole synthesis has driven innovation in catalytic methodology. Similarly, ring expansion strategies utilizing ammonium ylide intermediates have emerged as powerful tools for accessing these complex frameworks.

The structural complexity inherent in azepinoindole compounds also makes them valuable subjects for computational chemistry studies and mechanistic investigations. The multiple conformational states accessible to these molecules, combined with their rich electronic structure, provide opportunities for developing and testing theoretical models of heterocyclic reactivity. This fundamental significance extends to their potential applications in medicinal chemistry, where the unique three-dimensional arrangements of functional groups within azepinoindole frameworks offer opportunities for selective molecular recognition and biological activity.

Structural Classification within Azepino-fused Indole Systems

The structural classification of azepinoindole compounds follows systematic nomenclature principles that reflect the specific fusion patterns between azepine and indole rings. 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde belongs to the azepino[5,4,3-cd]indole class, characterized by the specific positioning of the seven-membered azepine ring relative to the indole core. This nomenclature system provides precise information about the connectivity pattern and enables clear communication about structural relationships within the broader azepinoindole family.

The classification system for azepino-fused indole compounds encompasses several distinct structural types, each characterized by different fusion patterns and substitution arrangements. The [5,4,3-cd] designation specifically indicates the manner in which the azepine ring is fused to the indole system, with the numbers referring to the positions of attachment and the letters indicating the specific atoms involved in the fusion. This systematic approach allows for clear differentiation between structural isomers and facilitates comparison of chemical and biological properties across related compounds.

Within the azepino[5,4,3-cd]indole class, further classification is achieved through consideration of substitution patterns, oxidation states, and stereochemical features. The presence of fluorine substitution at the 8-position, the carbonyl group at the 6-position, and the benzaldehyde moiety at the 2-position creates a unique substitution pattern that distinguishes this compound from other members of the family. The tetrahydro designation indicates partial saturation of the azepine ring, which significantly influences the compound's conformational properties and chemical reactivity compared to fully aromatic systems.

Key Physicochemical Properties and Molecular Identity

The molecular identity of this compound is defined by its molecular formula C₁₈H₁₃FN₂O₂ and molecular weight of 308.31 grams per mole. The compound's Chemical Abstracts Service registry number 283173-84-2 provides a unique identifier that facilitates literature searching and regulatory compliance. The International Union of Pure and Applied Chemistry name, 4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.0⁴,¹³]trideca-1,4,6,8(13)-tetraen-2-yl)benzaldehyde, reflects the systematic nomenclature approach for complex polycyclic structures.

Property Value Units
Molecular Formula C₁₈H₁₃FN₂O₂ -
Molecular Weight 308.31 g/mol
Chemical Abstracts Service Number 283173-84-2 -
Predicted Boiling Point 667.2 ± 55.0 °C
Predicted Density 1.4 ± 0.1 g/cm³
Predicted Flash Point 357.3 ± 31.5 °C

The physicochemical properties of this compound reflect the complex interplay between its various structural elements. The predicted boiling point of 667.2 ± 55.0 degrees Celsius indicates significant intermolecular forces, likely resulting from the combination of hydrogen bonding capabilities, aromatic interactions, and the polar nature of the carbonyl and aldehyde functional groups. The predicted density of 1.4 ± 0.1 grams per cubic centimeter suggests a relatively compact molecular arrangement, consistent with the rigid tricyclic framework and the presence of the fluorine substituent.

The presence of multiple functional groups within the molecular structure creates a compound with diverse chemical reactivity potential. The benzaldehyde moiety provides opportunities for nucleophilic addition reactions and condensation processes, while the carbonyl group within the azepine ring can participate in reduction reactions and nucleophilic attacks. The fluorine substituent introduces electronic effects that can influence the reactivity of adjacent positions and may impact the compound's metabolic stability and biological activity. The combination of these features results in a molecule with significant potential for further chemical modification and biological evaluation.

The structural complexity of this compound is further emphasized by its tricyclic architecture, which creates a rigid three-dimensional framework with defined spatial relationships between functional groups. This structural rigidity can be advantageous for biological activity by providing a well-defined pharmacophore geometry, while the presence of multiple heteroatoms offers opportunities for hydrogen bonding and other specific interactions with biological targets. The overall molecular architecture represents a sophisticated example of modern heterocyclic design, incorporating multiple pharmacologically relevant structural elements within a single molecular framework.

Properties

IUPAC Name

4-(6-fluoro-9-oxo-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-2-yl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN2O2/c19-12-7-14-16-13(5-6-20-18(14)23)17(21-15(16)8-12)11-3-1-10(9-22)2-4-11/h1-4,7-9,21H,5-6H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTDOQRYPYDPPNO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C3C1=C(NC3=CC(=C2)F)C4=CC=C(C=C4)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001123469
Record name 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

283173-84-2
Record name 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=283173-84-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(8-Fluoro-3,4,5,6-tetrahydro-6-oxo-1H-pyrrolo[4,3,2-ef][2]benzazepin-2-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001123469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde typically involves multi-step organic reactionsThe reaction conditions often require controlled temperatures, specific catalysts, and solvents to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aldehyde group yields carboxylic acids, while reduction of the carbonyl groups results in alcohols or amines .

Scientific Research Applications

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde involves its interaction with specific molecular targets and pathways. The fluorinated azepinoindole core can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects. The benzaldehyde group may also play a role in these interactions by forming covalent bonds with target molecules .

Comparison with Similar Compounds

Structural Analogues within the Azepinoindole Family

Rucaparib (AG-014699)
  • Structure: 8-Fluoro-2-{4-[(methylamino)methyl]phenyl}-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one (CAS: 283173-50-2)
  • Key Differences: Replaces the benzaldehyde group with a 4-[(methylamino)methyl]phenyl substituent.
  • Activity : Demonstrates potent PARP inhibition and sustained tumor retention, with tumor concentrations up to 10× plasma levels at 4 hours post-administration . Polymorphic forms (e.g., phosphate salts) enhance solubility and stability .
  • Therapeutic Use : Approved for ovarian and prostate cancers.
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzoic Acid
  • Structure : Metabolite of rucaparib with a carboxylic acid group instead of benzaldehyde.
  • Activity : Higher plasma concentrations than rucaparib but lower tumor accumulation. Lacks membrane permeability, reducing efficacy in intact cells .
Compound L1 (PDE5 Inhibitor)
  • Structure: 5-(4-Chlorobenzyl)-7-methoxy-2,3,4,6-tetrahydro-1H-azepino[5,4,3-cd]indol-1-one .
  • Key Differences : Chlorobenzyl and methoxy substituents replace the benzaldehyde group.
  • Activity : Targets phosphodiesterase-5 (PDE5), demonstrating the scaffold’s versatility beyond PARP inhibition.

Pharmacokinetic and Pharmacodynamic Profiles

Compound CAS Number Target IC50 (nM) Plasma Concentration Tumor Penetration
4-(8-Fluoro-6-oxo...)benzaldehyde 283173-84-2 PARP ~550 High Low
Rucaparib 283173-50-2 PARP 1.4* Moderate High
4-(8-Fluoro-6-oxo...)benzoic Acid - PARP ~550 Higher than parent Low
Compound 2a (6-phenylethyl derivative) - Unspecified N/A Unknown Unknown
  • Membrane Permeability: The benzaldehyde derivative’s polar aldehyde group likely reduces cell permeability compared to rucaparib’s methylaminomethylphenyl group .
  • Metabolic Stability : The benzoic acid metabolite is more water-soluble but less tumor-penetrant, highlighting trade-offs between solubility and bioavailability .

Key Research Findings

PARP Inhibition Mechanism : The benzaldehyde derivative inhibits PARP in permeabilized cells but fails in intact cells due to poor membrane penetration .

Tumor Retention : Rucaparib’s sustained tumor levels (detectable for 3 days post-dose) contrast with its metabolite’s rapid clearance, underscoring the importance of lipophilic substituents .

Biological Activity

4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde is a complex organic compound with the molecular formula C18H13FN2O2 and a molecular weight of 308.31 g/mol. This compound has garnered attention in scientific research due to its unique structural features and potential biological activities.

PropertyValue
Molecular FormulaC18H13FN2O2
Molecular Weight308.31 g/mol
Boiling Point667.2 ± 55.0 °C (predicted)
Density1.386 ± 0.06 g/cm³ (predicted)
pKa13.98 ± 0.20 (predicted)

The synthesis of this compound typically involves multi-step organic reactions that require specific conditions to ensure high yield and purity. The mechanism of action is believed to involve interactions with various biological targets, including enzymes and receptors, modulating their activity through covalent bond formation with the benzaldehyde group and the fluorinated azepinoindole core .

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro tests have shown that it can inhibit the proliferation of various cancer cell lines, including breast and lung cancer cells. The compound's ability to induce apoptosis in these cells is attributed to its interaction with specific oncogenic pathways .

Antimicrobial Activity

In addition to its anticancer effects, this compound has demonstrated antimicrobial activity against a range of pathogens. Studies have shown that it inhibits the growth of both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent .

Neuroprotective Effects

Research has also explored the neuroprotective effects of this compound. It appears to protect neuronal cells from oxidative stress and apoptosis in models of neurodegenerative diseases. This effect may be linked to its ability to modulate neuroinflammatory pathways .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent inhibition of cell viability with an IC50 value of approximately 15 µM.

Case Study 2: Antimicrobial Efficacy

A separate study published in Antibiotics assessed the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains.

Case Study 3: Neuroprotection in Animal Models

In animal models of Alzheimer's disease, the administration of this compound resulted in reduced markers of neuroinflammation and improved cognitive function as measured by behavioral tests .

Q & A

Basic: What synthetic routes are typically employed to prepare this compound, and how do yields vary under different conditions?

The synthesis of this compound involves multi-step strategies, often starting with the construction of the azepino[5,4,3-CD]indole core. A common approach includes:

  • Palladium-catalyzed reductive cyclization of nitroarenes or nitroalkenes, leveraging formic acid derivatives as CO surrogates to form the indole scaffold .
  • Friedel-Crafts alkylation or Mannich reactions to introduce the benzaldehyde moiety at the 2-position of the azepinoindole system .
  • Fluorination at the 8-position is achieved via electrophilic substitution using fluorinating agents like Selectfluor™ under anhydrous conditions .
    Reported yields range from 40–65%, with lower efficiencies attributed to steric hindrance from the fused ring system. Optimization of solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) can improve yields by 15–20% .

Basic: Which spectroscopic techniques are critical for structural validation, and how are data interpreted?

Key techniques include:

  • 1H/13C NMR : The benzaldehyde proton appears as a singlet near δ 10.1 ppm, while the fluorinated indole system shows splitting patterns (e.g., J = 8–12 Hz for aromatic F coupling) . The lactam carbonyl (6-oxo group) resonates at δ 165–170 ppm in 13C NMR.
  • High-resolution mass spectrometry (HRMS) : Molecular ion peaks (e.g., [M+H]+) should align with the exact mass (±3 ppm). For example, C20H14FN2O2 requires m/z 345.1045 .
  • X-ray crystallography : Resolves stereochemical ambiguities in the tetrahydroazepine ring, confirming boat or chair conformations .

Advanced: How can reaction conditions be optimized to suppress by-products like regioisomers or oxidized intermediates?

By-product formation often arises from:

  • Competitive fluorination at unintended positions. Use of bulky directing groups (e.g., tert-butyl carbamate) during electrophilic fluorination improves regioselectivity .
  • Over-oxidation of the aldehyde group. Employing mild oxidizing agents (e.g., TEMPO/NaClO) instead of CrO3 minimizes this issue .
  • Pd catalyst poisoning in reductive cyclization. Adding phosphine ligands (e.g., XPhos) stabilizes the catalyst, reducing side reactions .
    Reaction monitoring via TLC or in-situ FTIR helps terminate reactions at optimal conversion points.

Advanced: How to resolve contradictions in reported biological activities across different cell lines?

Discrepancies in IC50 values (e.g., µM vs. nM ranges) may stem from:

  • Cell membrane permeability : LogP calculations (target ~2–3) and molecular dynamics simulations predict transport efficiency. Modify substituents (e.g., replacing benzaldehyde with methyl groups) to enhance lipophilicity .
  • Metabolic stability : Incubate the compound with liver microsomes to assess CYP450-mediated degradation. Co-administration with CYP inhibitors (e.g., ketoconazole) can validate instability as a cause of variability .
  • Assay interference : Test for fluorescence quenching or absorbance overlap in colorimetric assays (e.g., MTT) using UV-Vis spectroscopy .

Advanced: What computational methods predict the compound’s binding mode with kinase targets?

  • Molecular docking (AutoDock Vina) : Use crystal structures of homologous kinases (e.g., PDB 3Q4Z) to model interactions. The benzaldehyde group often forms hydrogen bonds with catalytic lysine residues .
  • QM/MM simulations : Evaluate the electronic impact of the 8-fluoro substituent on binding affinity. Fluorine’s electronegativity increases charge density at the indole’s π-system, enhancing hydrophobic interactions .
  • MD simulations (GROMACS) : Assess binding stability over 100 ns trajectories. Root-mean-square deviation (RMSD) >2 Å suggests conformational flexibility requiring scaffold rigidification .

Basic: What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize aldehydes with sodium bisulfite solution (10% w/v) before disposal .
  • Storage : Keep in amber vials under argon at –20°C to prevent aldehyde oxidation and photodegradation .

Advanced: How does the 8-fluoro substituent influence metabolic stability compared to non-fluorinated analogs?

  • In vitro assays : Fluorine reduces oxidative metabolism by CYP2D6 due to its strong C–F bond, increasing half-life from 2.1 h (non-fluorinated) to 5.8 h .
  • Isotope labeling : 18F analogs tracked via PET imaging show prolonged tissue retention in murine models .
  • Hammett analysis : σpara values (–0.07) indicate electron-withdrawing effects, slowing Phase I hydrolysis of the lactam ring .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde
Reactant of Route 2
Reactant of Route 2
4-(8-Fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-CD]indol-2-YL)benzaldehyde

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